molecular formula C17H16N2O B5691814 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone

6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone

Cat. No.: B5691814
M. Wt: 264.32 g/mol
InChI Key: UPTBRUAMGQXASI-UHFFFAOYSA-N
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Description

“6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone” is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

6-methyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-4-7-14(8-5-11)19-13(3)15-10-12(2)6-9-16(15)18-17(19)20/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBRUAMGQXASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C)C3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde or ketone.

    Cyclization: The intermediate is subjected to cyclization reactions, often using acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic ring and other functional groups can undergo substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinazolinone: A simpler quinazolinone derivative with similar core structure.

    6-methylquinazolinone: Another derivative with a methyl group at a different position.

    4-methylenequinazolinone: A compound with a methylene group at the 4-position.

Uniqueness

“6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone” is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

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